

Potential therapeutic applications of dimethyl-indole compounds

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Compound of Interest

Compound Name: *Methyl 2,3-dimethyl-1H-indole-5-carboxylate*

Cat. No.: B1339003

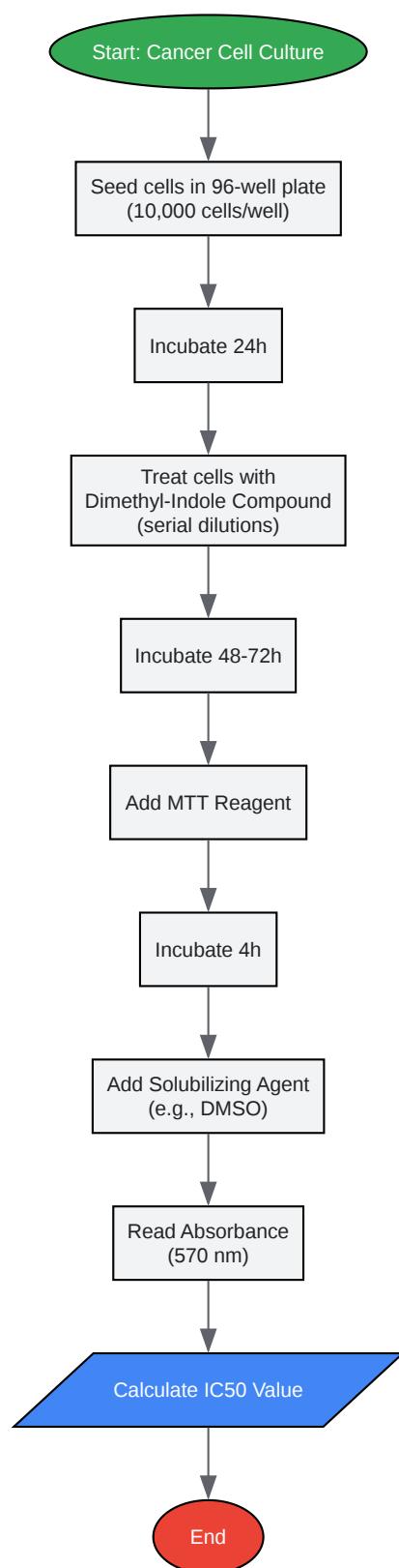
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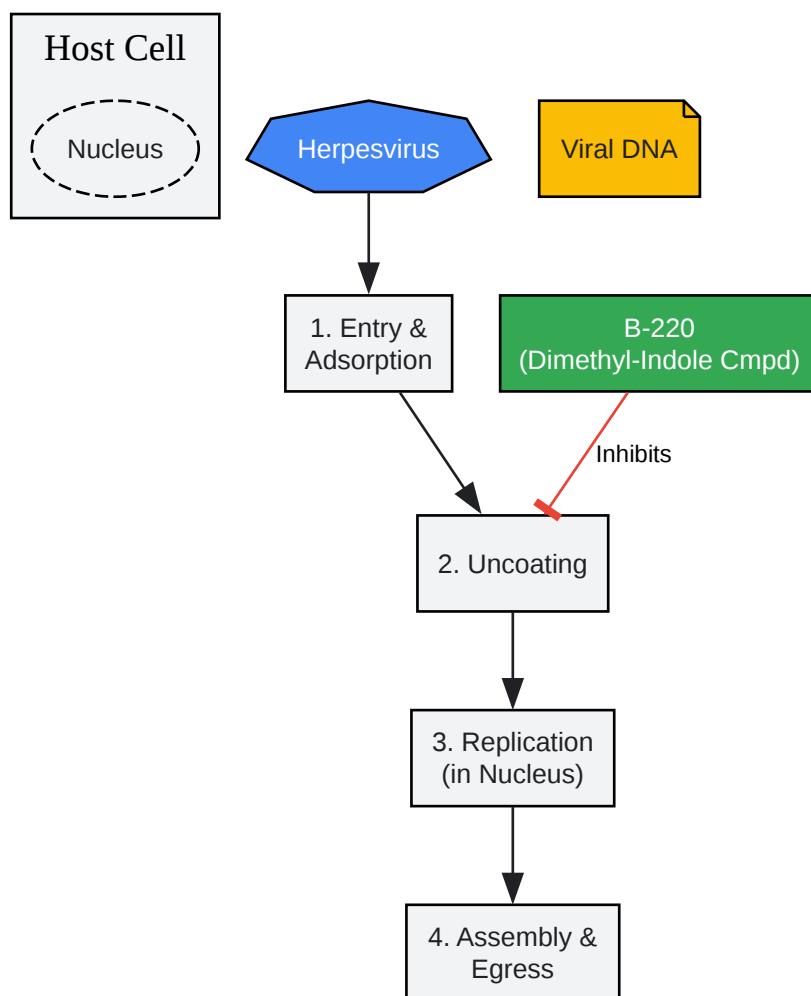
Anticancer Applications

Dimethyl-indole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of malignancies including lung, pancreas, and colon cancers, as well as acute myeloid leukemia (AML).^{[3][5]} Their mechanisms of action are varied, with a significant focus on the inhibition of epigenetic regulators and induction of cytotoxicity.

Mechanism of Action: LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a critical role in carcinogenesis by removing mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).^[6] Overexpression of LSD1 is common in many cancers and is associated with blocked cell differentiation and increased proliferation and migration.^{[6][7]} Several indole derivatives have been identified as potent, reversible inhibitors of LSD1, representing a key therapeutic strategy.^[8] These compounds typically function by competing with the histone substrate for the binding pocket of the enzyme, thereby preventing the demethylation process that alters gene expression.





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